molecular formula C21H18N2O5S2 B2541850 (Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 476664-16-1

(Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No. B2541850
CAS RN: 476664-16-1
M. Wt: 442.5
InChI Key: ZRFFCFYMDAAFLL-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 5-(4-ETHOXYBENZYLIDENE)-2-THIOXO-4-IMIDAZOLIDINONE . This parent compound has a molecular weight of 248.306 and a linear formula of C12H12N2O2S .


Molecular Structure Analysis

The parent compound, 5-(4-ETHOXYBENZYLIDENE)-2-THIOXO-4-IMIDAZOLIDINONE, has a linear formula of C12H12N2O2S . This suggests that the compound you’re interested in might have a similar structure, with additional functional groups.


Physical And Chemical Properties Analysis

The parent compound, 5-(4-ETHOXYBENZYLIDENE)-2-THIOXO-4-IMIDAZOLIDINONE, is a solid at 20 degrees Celsius . It has a molecular weight of 248.306 .

Scientific Research Applications

Pharmacological and Biomedical Applications

Benzothiazole derivatives, for instance, are celebrated for their broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor effects. The structural simplicity and the ease of synthesis of benzothiazole-containing compounds provide ample scope for the development of new pharmacophores, with potential applications ranging from treating infectious diseases to managing conditions like diabetes and cancer (Sumit, Arvind Kumar, & A. Mishra, 2020; M. Rosales-Hernández et al., 2022).

Benzothiazoles are not only pivotal in medicinal chemistry but also in environmental science. For example, advanced oxidation processes (AOPs) utilize the photodegradation capabilities of similar compounds for the removal of recalcitrant pollutants from water, showcasing their environmental remediation potential. This is particularly important in the context of minimizing the impact of pharmaceuticals and personal care products on aquatic ecosystems (Mohammad Qutob et al., 2022).

Environmental Implications

The presence of organic UV filters such as benzophenone derivatives in water sources around the world raises concerns about their environmental fate and potential impact on ecosystems, including coral reef bleaching and bioaccumulation in fish, thereby affecting the food chain. This underscores the need for understanding the environmental behavior of these compounds and exploring safer alternatives (S. Schneider & H. Lim, 2019).

Safety and Hazards

One of the related compounds, N-(4-Ethoxybenzylidene)-4-acetylaniline, has been noted to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-2-28-16-8-6-13(7-9-16)10-17-19(25)23(21(29)30-17)12-18(24)22-15-5-3-4-14(11-15)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFFCFYMDAAFLL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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